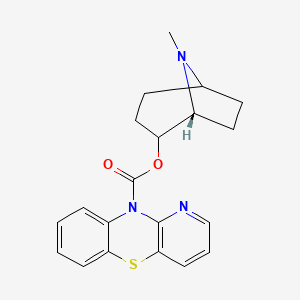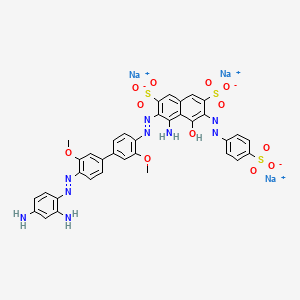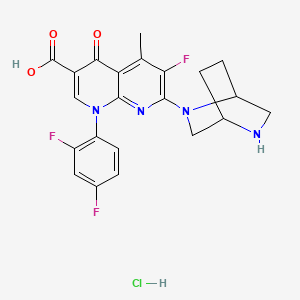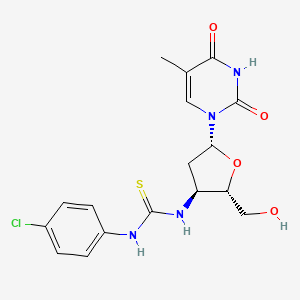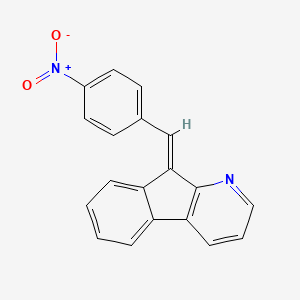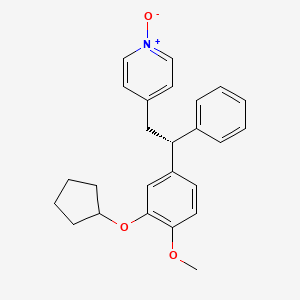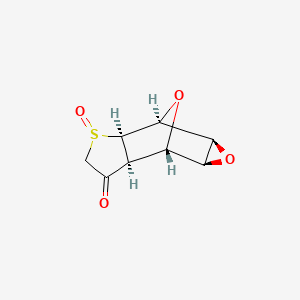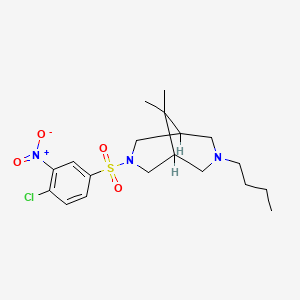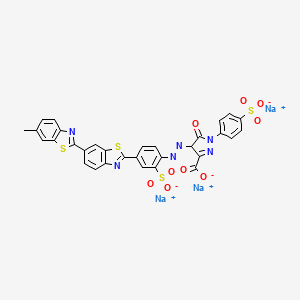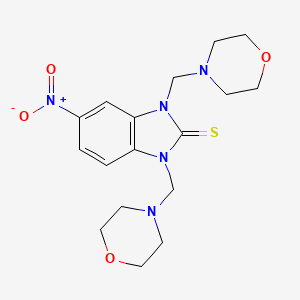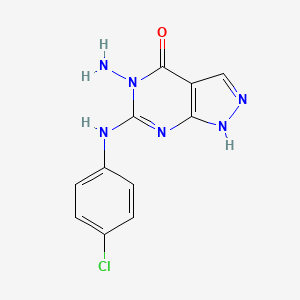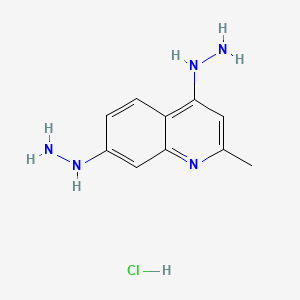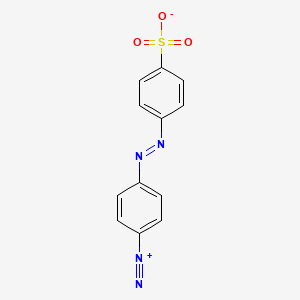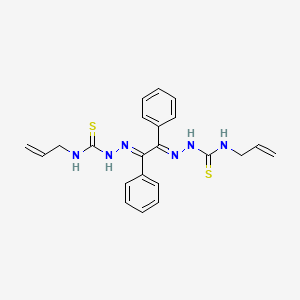
2,2'-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-2-propenylhydrazinecarbothioamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-2-propenylhydrazinecarbothioamide) is an organic compound characterized by its unique structure, which includes two phenyl groups and two hydrazinecarbothioamide groups connected by a central ethanediylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-2-propenylhydrazinecarbothioamide) typically involves the reaction of 1,2-diphenylethane-1,2-dione with N-2-propenylhydrazinecarbothioamide under specific conditions. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-2-propenylhydrazinecarbothioamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitro compounds under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-2-propenylhydrazinecarbothioamide) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-2-propenylhydrazinecarbothioamide) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological activities. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(1-Phenyl-1,2-ethanediylidene)bis(N,N-dimethylhydrazinecarbothioamide)
- 1,2-Diphenyl-1,2-ethanediamine
- 4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol
Uniqueness
2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-2-propenylhydrazinecarbothioamide) is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
124041-22-1 |
|---|---|
Molecular Formula |
C22H24N6S2 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
1-[(E)-[(2E)-1,2-diphenyl-2-(prop-2-enylcarbamothioylhydrazinylidene)ethylidene]amino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C22H24N6S2/c1-3-15-23-21(29)27-25-19(17-11-7-5-8-12-17)20(18-13-9-6-10-14-18)26-28-22(30)24-16-4-2/h3-14H,1-2,15-16H2,(H2,23,27,29)(H2,24,28,30)/b25-19+,26-20+ |
InChI Key |
OLNSXIFKTZMZOQ-FQHZWJPGSA-N |
Isomeric SMILES |
C=CCNC(=S)N/N=C(/C(=N/NC(=S)NCC=C)/C1=CC=CC=C1)\C2=CC=CC=C2 |
Canonical SMILES |
C=CCNC(=S)NN=C(C1=CC=CC=C1)C(=NNC(=S)NCC=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


